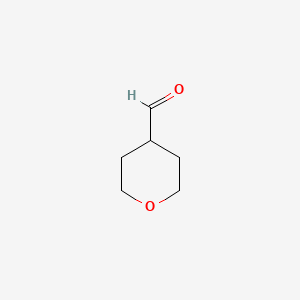

4-Formyltetrahydropyran

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

oxane-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c7-5-6-1-3-8-4-2-6/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXLGNJCMPWUZKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50433349 | |

| Record name | 4-Formyltetrahydropyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50675-18-8 | |

| Record name | Tetrahydro-2H-pyran-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50675-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydro-2H-pyran-4-carboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050675188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Formyltetrahydropyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Formyltetrahydropyran: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Formyltetrahydropyran, also known as tetrahydro-2H-pyran-4-carbaldehyde, is a versatile heterocyclic aldehyde that serves as a crucial building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its tetrahydropyran motif is a prevalent scaffold in numerous bioactive molecules, offering favorable physicochemical properties such as improved solubility and metabolic stability. This technical guide provides a comprehensive overview of the chemical properties, structural features, synthesis, and spectral analysis of this compound. Furthermore, it delves into its applications in drug discovery, with a focus on its role as a precursor for kinase inhibitors and spirocyclic compounds.

Chemical Properties and Structure

This compound is a colorless to light yellow liquid with a chemical formula of C₆H₁₀O₂. Its structure consists of a tetrahydropyran ring substituted with a formyl group at the 4-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | Tetrahydro-2H-pyran-4-carbaldehyde | |

| Synonyms | This compound, Tetrahydropyran-4-carboxaldehyde | |

| CAS Number | 50675-18-8 | [1] |

| Molecular Formula | C₆H₁₀O₂ | [1] |

| Molecular Weight | 114.14 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 74-77 °C at 11 Torr | [2] |

| Density | 1.096 g/cm³ (predicted) | [2] |

| SMILES | O=CC1CCOCC1 | |

| InChI | InChI=1S/C6H10O2/c7-5-6-1-3-8-4-2-6/h5-6H,1-4H2 |

Synthesis and Purification

A common and efficient method for the synthesis of this compound is the oxidation of the corresponding primary alcohol, (tetrahydro-2H-pyran-4-yl)methanol. The Swern oxidation is a widely used method for this transformation due to its mild reaction conditions and high yields.

Experimental Protocol: Swern Oxidation of (Tetrahydro-2H-pyran-4-yl)methanol

This protocol details the synthesis of this compound from (tetrahydro-2H-pyran-4-yl)methanol using a Swern oxidation.

Materials:

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Dichloromethane (DCM), anhydrous

-

(Tetrahydro-2H-pyran-4-yl)methanol

-

Triethylamine (TEA)

-

Argon or Nitrogen gas supply

-

Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, etc.)

-

Magnetic stirrer and stir bar

-

Low-temperature bath (e.g., dry ice/acetone)

Procedure:

-

Preparation of the Swern Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere (argon or nitrogen), dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) at -78 °C (dry ice/acetone bath). To this solution, add a solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in anhydrous DCM dropwise via the dropping funnel, maintaining the internal temperature below -60 °C. Stir the resulting mixture for 15 minutes.

-

Addition of the Alcohol: Dissolve (tetrahydro-2H-pyran-4-yl)methanol (1.0 equivalent) in anhydrous DCM and add it dropwise to the activated DMSO solution, ensuring the internal temperature remains below -60 °C. Stir the reaction mixture for 30-45 minutes at this temperature.

-

Addition of the Base: Add triethylamine (TEA) (5.0 equivalents) dropwise to the reaction mixture, again keeping the internal temperature below -60 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with a dilute HCl solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Isolation of the Product: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Experimental Protocol: Purification by Fractional Distillation

The crude this compound can be purified by fractional distillation under reduced pressure.

Materials:

-

Crude this compound

-

Fractional distillation apparatus (including a fractionating column, condenser, receiving flask)

-

Vacuum pump

-

Heating mantle

-

Boiling chips

Procedure:

-

Apparatus Setup: Assemble the fractional distillation apparatus. Place the crude this compound in the distillation flask along with a few boiling chips.

-

Distillation: Heat the distillation flask gently using a heating mantle. Apply vacuum to the system, carefully reducing the pressure to the desired level (e.g., 11 Torr).

-

Fraction Collection: The temperature of the vapor will rise and then stabilize as the this compound begins to distill. Collect the fraction that distills at a constant temperature (74-77 °C at 11 Torr).[2]

-

Completion: Once the majority of the product has distilled and the temperature begins to drop or fluctuate, stop the distillation. The collected fraction should be pure this compound.

Spectral Analysis

The structure of this compound can be confirmed by various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show the following signals:

-

Aldehydic Proton (CHO): A singlet or a triplet (due to coupling with the adjacent methine proton, though often appears as a singlet) in the downfield region, typically around δ 9.6-9.8 ppm.

-

Methine Proton (CH-CHO): A multiplet around δ 2.3-2.5 ppm, coupled to the protons on the adjacent methylene groups of the ring and potentially the aldehydic proton.

-

Methylene Protons adjacent to Oxygen (O-CH₂): Two sets of multiplets in the range of δ 3.4-4.0 ppm. The axial and equatorial protons will be diastereotopic and thus have different chemical shifts and coupling constants.

-

Methylene Protons adjacent to the Methine (CH-CH₂): Two sets of multiplets in the range of δ 1.6-2.0 ppm. Again, the axial and equatorial protons will be diastereotopic.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound will exhibit characteristic peaks for each unique carbon atom:

-

Carbonyl Carbon (C=O): A signal in the highly deshielded region, typically around δ 200-205 ppm.

-

Methine Carbon (CH-CHO): A signal around δ 50-55 ppm.

-

Methylene Carbons adjacent to Oxygen (O-CH₂): Signals in the range of δ 65-70 ppm.

-

Methylene Carbons adjacent to the Methine (CH-CH₂): Signals in the range of δ 25-30 ppm.

FT-IR Spectroscopy

The FT-IR spectrum provides valuable information about the functional groups present in the molecule:

-

C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1720-1740 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands are typically observed around 2820 cm⁻¹ and 2720 cm⁻¹ (Fermi resonance).

-

C-H Stretch (Aliphatic): Strong absorptions in the range of 2850-3000 cm⁻¹.

-

C-O-C Stretch (Ether): A strong, characteristic absorption band in the region of 1050-1150 cm⁻¹.

Mass Spectrometry

The electron ionization mass spectrum (EI-MS) of this compound would be expected to show a molecular ion peak (M⁺) at m/z 114. The fragmentation pattern would likely involve:

-

Loss of the formyl group (CHO): A fragment at m/z 85 (M⁺ - 29).

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom, leading to various fragments.

-

Loss of ethylene (C₂H₄): A fragment resulting from a retro-Diels-Alder type reaction of the tetrahydropyran ring.

Applications in Drug Discovery

The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, and this compound serves as a key intermediate in the synthesis of various biologically active compounds.

Precursor for Kinase Inhibitors

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. This compound can be utilized in the synthesis of kinase inhibitors. For example, the aldehyde functionality can be transformed into various nitrogen-containing heterocycles, which are common motifs in kinase inhibitors that interact with the ATP-binding site of the enzyme. The tetrahydropyran ring can provide a rigid scaffold and improve the pharmacokinetic properties of the final compound. One important class of kinases targeted by such inhibitors is the Janus kinase (JAK) family, which is involved in cytokine signaling pathways that regulate immune responses.

Synthesis of Spirocyclic Compounds

Spirocyclic systems, where two rings share a single atom, are of great interest in drug discovery due to their unique three-dimensional structures. This compound can serve as a starting material for the synthesis of spirocyclic compounds. For instance, it can undergo reactions with binucleophiles to form spiro-heterocycles. A notable application is in the synthesis of spiro-oxindoles, which are core structures in a variety of natural products and synthetic compounds with diverse biological activities, including anticancer and antiviral properties.

Visualizations

Synthetic Workflow

Caption: Synthetic workflow for this compound.

JAK-STAT Signaling Pathway

Caption: The JAK-STAT signaling pathway.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the field of drug discovery. Its straightforward synthesis and the reactivity of its aldehyde group make it an attractive starting material for the construction of complex molecular architectures, including kinase inhibitors and spirocyclic compounds. The favorable physicochemical properties imparted by the tetrahydropyran moiety further enhance its utility in the development of novel therapeutic agents. This guide provides a foundational understanding of the key aspects of this compound for researchers and scientists working in synthetic and medicinal chemistry.

References

In-Depth Technical Guide: Tetrahydropyran-4-carbaldehyde (CAS: 50675-18-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydropyran-4-carbaldehyde, with CAS number 50675-18-8, is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique structural features, comprising a saturated six-membered oxygen-containing ring and a reactive aldehyde functionality, make it a valuable precursor for a diverse array of complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of its significant applications, particularly in the development of targeted therapeutics such as Menin-MLL interaction inhibitors for the treatment of acute leukemias. All quantitative data is presented in structured tables, and key processes are visualized through detailed diagrams to facilitate understanding and application in a research and development setting.

Chemical and Physical Properties

Tetrahydropyran-4-carbaldehyde is a colorless to light yellow liquid under standard conditions.[1] Its fundamental properties are summarized in the tables below, providing a ready reference for laboratory use.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀O₂ | [2] |

| Molecular Weight | 114.14 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 176.9 °C at 760 mmHg | [3] |

| Density | 1.096 g/cm³ | [2] |

| Flash Point | 65.1 °C | [3] |

| Refractive Index | 1.513 | [2] |

| Storage Temperature | 0 - 10 °C, under inert gas | [4] |

Table 2: Spectroscopic Data

| Spectroscopy | Predicted Data | Reference(s) |

| ¹H NMR (CDCl₃, 400 MHz) | δ: 9.62 (s, 1H), 4.15-4.17 (d, 2H), 3.45-3.55 (t, 2H), 3.15-3.18 (m, 2H), 1.99-2.15 (m, 1H), 1.82-1.89 (d, 2H) | [3] |

| ¹³C NMR | Data not available in search results. | |

| Infrared (IR) | Data not available in search results. | |

| Mass Spectrometry (MS) | Data not available in search results. |

Safety Information

Safe handling of Tetrahydropyran-4-carbaldehyde is crucial in a laboratory setting. It is classified as an irritant and may cause respiratory irritation, skin irritation, and serious eye irritation.[5]

Table 3: Hazard and Precautionary Statements

| Classification | Code | Statement | Reference(s) |

| Hazard Statements | H315 | Causes skin irritation. | [6] |

| H317 | May cause an allergic skin reaction. | [7] | |

| H319 | Causes serious eye irritation. | [7] | |

| H335 | May cause respiratory irritation. | [6] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [7] |

| P280 | Wear protective gloves/eye protection/face protection. | [7] | |

| P302+P352 | IF ON SKIN: Wash with plenty of water. | [7] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7] |

Experimental Protocols: Synthesis of Tetrahydropyran-4-carbaldehyde

Several synthetic routes to Tetrahydropyran-4-carbaldehyde have been reported. The following protocols provide detailed methodologies for its preparation.

Synthesis via Reduction of Tetrahydropyran-4-carbonitrile

This method involves the reduction of the corresponding nitrile using a hydride reducing agent.

Experimental Protocol:

-

To a solution of Tetrahydropyran-4-carbonitrile (1.0 g, 9.0 mmol) in toluene (10 mL) at -78 °C, slowly add a 1.0 M solution of diisobutylaluminum hydride (DIBAL-H) in toluene (10.8 mL, 10.8 mmol).[6]

-

Stir the reaction mixture at -78 °C for 1 hour.[6]

-

Allow the reaction to slowly warm to room temperature.[6]

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[6]

-

Extract the product with ethyl acetate.[6]

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[6]

-

Filter and concentrate the solution under reduced pressure to yield Tetrahydropyran-4-carbaldehyde.[6]

Alternative Synthesis: Swern Oxidation of (Tetrahydropyran-4-yl)methanol

The Swern oxidation provides a mild and efficient method for the oxidation of the corresponding primary alcohol to the aldehyde.[8][9]

Experimental Protocol:

-

In a flask under an inert atmosphere, dissolve oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) and cool to -78 °C.

-

Slowly add a solution of dimethyl sulfoxide (DMSO) (2.2 eq) in DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C.

-

After stirring for 15 minutes, add a solution of (Tetrahydropyran-4-yl)methanol (1.0 eq) in DCM dropwise.

-

Stir the mixture for 30 minutes at -78 °C.

-

Add triethylamine (5.0 eq) dropwise and continue stirring for another 30 minutes at -78 °C.

-

Allow the reaction to warm to room temperature.

-

Quench the reaction with water and extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the desired aldehyde.

Caption: Swern oxidation workflow for the synthesis of Tetrahydropyran-4-carbaldehyde.

Alternative Synthesis: Prins Reaction

The Prins reaction offers another strategic approach to the tetrahydropyran core, typically involving the acid-catalyzed condensation of an alkene with an aldehyde.[10][11] While a direct one-step synthesis of Tetrahydropyran-4-carbaldehyde via a Prins reaction is less common, multi-step sequences involving Prins cyclization can be employed to generate substituted tetrahydropyrans that can be subsequently converted to the target aldehyde.

Applications in Drug Discovery: Synthesis of Menin-MLL Inhibitors

A significant application of Tetrahydropyran-4-carbaldehyde is its use as a key intermediate in the synthesis of small molecule inhibitors of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. This interaction is a critical driver in certain types of acute leukemia, making its inhibition a promising therapeutic strategy.[12][13]

The Menin-MLL Signaling Pathway in Leukemia

In MLL-rearranged leukemias, a chromosomal translocation results in the fusion of the MLL gene with one of over 80 different partner genes.[14] The resulting MLL fusion protein requires interaction with the scaffold protein Menin to drive the expression of downstream target genes, such as HOXA9 and MEIS1, which promote leukemogenesis.[12][13] Small molecule inhibitors that bind to Menin and disrupt its interaction with the MLL fusion protein can downregulate the expression of these oncogenic genes, leading to cell differentiation and apoptosis.

Caption: The role of the Menin-MLL interaction in leukemia and its inhibition.

Experimental Workflow: Synthesis of a Menin-MLL Inhibitor Precursor

Tetrahydropyran-4-carbaldehyde serves as a crucial starting material for the synthesis of the piperidine moiety found in many Menin-MLL inhibitors, such as MI-503.[15][16][17] A key step in this process is reductive amination.

Experimental Protocol: Reductive Amination

-

Dissolve Tetrahydropyran-4-carbaldehyde (1.0 eq) and a suitable primary or secondary amine (1.0-1.2 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), to the mixture.

-

Stir the reaction at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired N-substituted tetrahydropyran-4-yl)methanamine derivative.

Caption: General workflow for the reductive amination of Tetrahydropyran-4-carbaldehyde.

Conclusion

Tetrahydropyran-4-carbaldehyde is a versatile and valuable building block for organic synthesis and drug discovery. Its straightforward synthesis and reactive aldehyde group allow for its incorporation into a wide range of molecular scaffolds. The critical role of this compound as a precursor to potent Menin-MLL inhibitors highlights its importance in the development of targeted therapies for acute leukemias. The information and protocols provided in this guide are intended to support further research and innovation in this exciting field.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Tetrahydropyran-4-carbaldehyde| CAS No:50675-18-8|ZaiQi Bio-Tech [chemzq.com]

- 3. Tetrahydro-2H-pyran-4-carbaldehyde, CAS No. 50675-18-8 - iChemical [ichemical.com]

- 4. ChemGood [chemgood.com]

- 5. Tetrahydropyran synthesis [organic-chemistry.org]

- 6. Tetrahydropyran-4-carbaldehyde | 50675-18-8 [chemicalbook.com]

- 7. Tetrahydro-2H-pyran-4-carboxaldehyde | C6H10O2 | CID 9964078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Swern oxidation - Wikipedia [en.wikipedia.org]

- 9. synarchive.com [synarchive.com]

- 10. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The mechanism and potential of menin inhibitors in NMP1-mutated and KMT2A-rearranged AML | VJHemOnc [vjhemonc.com]

- 13. hematologyandoncology.net [hematologyandoncology.net]

- 14. MLL-Rearranged Leukemias—An Update on Science and Clinical Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 15. selleckchem.com [selleckchem.com]

- 16. medkoo.com [medkoo.com]

- 17. medchemexpress.com [medchemexpress.com]

Spectroscopic Profile of 4-Formyltetrahydropyran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Formyltetrahydropyran (also known as Tetrahydro-2H-pyran-4-carboxaldehyde), a valuable heterocyclic building block in organic synthesis and medicinal chemistry. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: 1H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 9.65 | d | 1.2 | 1H | CHO |

| 3.95 | ddd | 11.5, 4.5, 3.0 | 2H | H-2e, H-6e |

| 3.40 | td | 11.5, 2.5 | 2H | H-2a, H-6a |

| 2.55 | m | 1H | H-4 | |

| 1.80 | m | 2H | H-3e, H-5e | |

| 1.60 | qd | 12.0, 4.5 | 2H | H-3a, H-5a |

Solvent: CDCl3, Spectrometer Frequency: 400 MHz

Table 2: 13C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 203.5 | CHO |

| 67.2 | C-2, C-6 |

| 48.8 | C-4 |

| 28.7 | C-3, C-5 |

Solvent: CDCl3, Spectrometer Frequency: 100 MHz

Table 3: IR Spectroscopic Data

| Wavenumber (cm-1) | Intensity | Assignment |

| 2925, 2855 | Strong | C-H stretching (alkane) |

| 2720 | Medium | C-H stretching (aldehyde) |

| 1725 | Strong | C=O stretching (aldehyde) |

| 1110 | Strong | C-O-C stretching (ether) |

Sample Preparation: Neat (liquid film)

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 114 | 25 | [M]+ (Molecular Ion) |

| 113 | 100 | [M-H]+ |

| 85 | 40 | [M-CHO]+ |

| 57 | 80 | [C3H5O]+ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections detail the methodologies employed for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra were recorded on a Bruker Avance 400 spectrometer operating at 400 MHz and 100 MHz, respectively. The sample was prepared by dissolving approximately 10-20 mg of this compound in 0.7 mL of deuterated chloroform (CDCl3). Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm). For the 1H NMR spectrum, a standard pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. For the 13C NMR spectrum, a proton-decoupled pulse sequence was employed with a spectral width of 220 ppm.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a PerkinElmer Spectrum Two FT-IR spectrometer. A drop of neat this compound was placed between two potassium bromide (KBr) plates to form a thin liquid film. The spectrum was recorded in the range of 4000-400 cm-1 with a resolution of 4 cm-1. A background spectrum of the clean KBr plates was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral data were acquired on a Thermo Fisher Scientific ISQ EC single quadrupole mass spectrometer with electron ionization (EI) at 70 eV. The sample was introduced via a direct insertion probe. The source temperature was maintained at 230 °C. The mass-to-charge ratio (m/z) was scanned over a range of 40-400 amu.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and interpreting the spectroscopic data for an organic compound like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

In-Depth Technical Guide: Physical Properties and Appearance of Tetrahydro-2H-pyran-4-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Tetrahydro-2H-pyran-4-carboxaldehyde. The information is presented to support research, development, and quality control activities involving this compound.

Core Physical and Chemical Properties

Tetrahydro-2H-pyran-4-carboxaldehyde is a heterocyclic organic compound with the chemical formula C₆H₁₀O₂.[1] It is recognized for its utility as a building block in organic synthesis.

Appearance

At room temperature, Tetrahydro-2H-pyran-4-carboxaldehyde is a clear liquid, with its color ranging from colorless to a light yellow. While a specific odor profile is not extensively documented, a related compound, Tetrahydro-4H-pyran-4-one, is described as having a fruity odor.[2]

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of Tetrahydro-2H-pyran-4-carboxaldehyde.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₂ | [1] |

| Molecular Weight | 114.14 g/mol | [1] |

| Boiling Point | 176.921 °C at 760 mmHg | |

| Density | 1.097 g/cm³ | |

| Flash Point | 65.102 °C | |

| Melting Point | Not available | |

| Refractive Index | Not available | |

| Solubility | Soluble in methanol. Specific data in other solvents is not readily available. | [3] |

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These protocols are based on standard laboratory procedures for organic compounds.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point of a small sample is the Thiele tube method.

Methodology:

-

Sample Preparation: A small amount of Tetrahydro-2H-pyran-4-carboxaldehyde is placed in a small test tube or fusion tube.

-

Capillary Tube Insertion: A sealed-end capillary tube is inverted and placed into the sample.

-

Apparatus Setup: The sample tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The Thiele tube is gently heated, causing the temperature of the bath and the sample to rise.

-

Observation: As the liquid approaches its boiling point, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady stream of bubbles is observed.

-

Cooling and Measurement: The heat source is removed, and the liquid is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

References

The Tetrahydropyran Moiety: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) ring, a saturated six-membered oxygen-containing heterocycle, has emerged as a cornerstone in medicinal chemistry. Its unique stereochemical and electronic properties—rigidity, lower lipophilicity compared to its cyclohexane bioisostere, and the oxygen atom's capacity to act as a hydrogen bond acceptor—make it an attractive scaffold for modulating the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. THP-containing compounds have demonstrated a remarkable breadth of biological activities, finding applications as anticancer, antibacterial, antiviral, antifungal, and anti-inflammatory agents. This guide provides a comprehensive overview of the diverse biological activities of tetrahydropyran-containing compounds, presenting quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support ongoing research and development efforts.

Anticancer Activity

The THP moiety is a structural feature in numerous natural products and synthetic compounds with potent antiproliferative activity. These compounds exert their effects through diverse mechanisms, including the inhibition of kinases, modulation of apoptosis pathways, and disruption of cell migration.

Data Presentation: Anticancer Activity of THP Derivatives

The following table summarizes the cytotoxic activity of representative tetrahydropyran-containing compounds against various human cancer cell lines.

| Compound ID | Derivative Class | Cancer Cell Line | Activity Metric | Value | Reference |

| Gilteritinib (Xospata) | Amino-THP | Acute Myeloid Leukemia (AML) with FLT3 mutation | Approved Drug | N/A | |

| AZD0156 | THP-amine | N/A (ATM Kinase Inhibitor) | Phase I Clinical Trial | N/A | |

| Venetoclax (Venclexta) | THP-substituted | Bcl-2 dependent cancers | Approved Drug | N/A | |

| Compound 4g | 1,2,3-Triazole linked Tetrahydrocurcumin | HCT-116 (Colon Carcinoma) | IC₅₀ | 1.09 ± 0.17 µM | |

| Compound 4g | A549 (Lung Adenocarcinoma) | IC₅₀ | 45.16 ± 0.92 µM | ||

| Compound 4k | A549 (Lung Adenocarcinoma) | IC₅₀ | 57.96 µM | ||

| Tetrahydropyran-triazole hybrids | THP-triazole | Various (6 cell lines) | Antiproliferative Activity | Significant vs. Cisplatin |

N/A - Not Applicable as the compound is an approved drug and specific IC₅₀ values from the source are not provided.

Signaling Pathway: B-cell lymphoma 2 (Bcl-2) Inhibition

Venetoclax is a potent and selective inhibitor of the anti-apoptotic protein Bcl-2. In many cancers, Bcl-2 is overexpressed, preventing damaged cells from undergoing apoptosis (programmed cell death). By binding to the BH3 domain of Bcl-2, Venetoclax liberates pro-apoptotic proteins, which can then initiate the caspase cascade, leading to cell death. The THP moiety in Venetoclax plays a crucial role in optimizing its binding affinity and pharmacokinetic properties.

Caption: Mechanism of Bcl-2 inhibition by THP-containing drug Venetoclax.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic activity of novel THP compounds against cancer cell lines, such as HCT-116 or A549.

-

Cell Culture: Human cancer cell lines (e.g., HCT-116) are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The synthesized THP compounds are dissolved in DMSO to create stock solutions. A series of dilutions are prepared in culture media. The media in the wells is replaced with media containing various concentrations of the test compounds. A vehicle control (DMSO) and a positive control (e.g., Cisplatin) are included.

-

Incubation: The plates are incubated for an additional 48-72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C. The MTT is reduced by metabolically active cells to form purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Antibacterial Activity

Tetrahydropyran-based compounds have been identified as potent inhibitors of bacterial type II topoisomerases (DNA gyrase and topoisomerase IV). This mechanism provides an alternative to existing antibiotic classes like fluoroquinolones, offering potential against multidrug-resistant (MDR) pathogens.

Data Presentation: Antibacterial Activity of THP Derivatives

The following table presents the minimum inhibitory concentration (MIC) for THP-based topoisomerase inhibitors against various bacterial strains.

| Compound ID | Bacterial Strain | Activity Metric | Value (µg/mL) | Reference |

| Compound 6 | Staphylococcus aureus | MIC | Potent Activity | |

| Compound 6 | Enterobacteriaceae | MIC | Potent Activity | |

| Compound 6 | Pseudomonas aeruginosa | MIC | Potent Activity | |

| Compound 21 | Staphylococcus aureus | MIC | Potent Activity | |

| Compound 21 | Acinetobacter baumannii | MIC | Potent Activity | |

| Compound 32d | Gram-positive pathogens | MIC | Excellent Activity |

Note: The reference describes the activity as "potent" without providing specific numerical MIC values in the abstract.

Experimental Workflow: Antibacterial Drug Discovery

The workflow for identifying and validating novel THP-based antibacterial agents involves several key stages, from initial screening to in vivo efficacy testing.

Caption: Workflow for discovery of THP-based antibacterial agents.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method used to determine the MIC of a THP compound against a bacterial strain like Staphylococcus aureus.

-

Inoculum Preparation: A pure culture of the test bacterium is grown overnight on an appropriate agar plate. Several colonies are used to inoculate a sterile broth (e.g., Mueller-Hinton Broth). The broth is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Preparation: The THP compound is dissolved in DMSO. A two-fold serial dilution of the compound is prepared in a 96-well microtiter plate using the broth as the diluent.

-

Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension.

-

Controls: A positive control well (broth with inoculum, no compound) and a negative control well (broth only) are included on each plate.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacterium.

Antifungal and Antiviral Activities

The structural versatility of the THP core has also been exploited in the development of antifungal and antiviral agents.

Data Presentation: Antifungal Activity of THP Analogs

Synthetic analogs of fire ant venom alkaloids, which contain a tetrahydropyridine (a related heterocycle) moiety, have shown significant antifungal activity. The activity is dependent on the length of the C-6 alkyl side chain.

| Compound ID | C-6 Alkyl Chain | Fungal Strain | Activity Metric | Value (µg/mL) | Reference |

| 5e | C16 | Cryptococcus neoformans | MFC | 3.8 | |

| 5e | C16 | Candida albicans | MFC | 15.0 | |

| 5e | C16 | Candida glabrata | MFC | 7.5 | |

| 5e | C16 | Candida krusei | MFC | 7.5 | |

| 5f | C17 | Various | MFC | Active |

MFC - Minimum Fungicidal Concentration

Antiviral Activity: HIV Protease Inhibition

The THP ring and the related tetrahydrofuran (THF) ring are critical components in several FDA-approved HIV protease inhibitors, such as Darunavir. These cyclic ethers are designed to fit into the enzyme's hydrophobic binding pocket, enhancing van der Waals interactions and forming key hydrogen bonds with protease residues. Replacing a bis-THF ligand with a larger fused tetrahydropyran–tetrahydrofuran (Tp–THF) ring has been explored as a strategy to improve potency against drug-resistant strains. For example, compound GRL-0476, which incorporates this Tp-THF ligand, was identified as a highly potent protease inhibitor.

Anti-inflammatory Activity

Recent studies have highlighted the potential of THP derivatives as novel anti-inflammatory agents. These compounds can modulate key inflammatory pathways, such as the NF-κB pathway, and reduce the production of pro-inflammatory cytokines.

Data Presentation: Anti-inflammatory Activity of THP Derivatives

| Compound ID | In Vivo / In Vitro Model | Key Finding | Reference |

| LS19 | Murine Paw Edema Model | Reduced edema | |

| LS19 | Murine Air Pouch Model | Inhibited leukocyte migration | |

| LS19 | RAW 264.7 Macrophages | Reduced TNF-α, IL-6, NO | |

| LS20 | Murine Nociception Models | Antinociceptive effect via opioid system | |

| LS20 | Murine Air Pouch Model | Reduced leukocyte migration & cytokines | |

| Tetrahydropiperic acid (THPA) | LPS-challenged Macrophages | Suppressed NO, TNF-α, IL-6, IL-1β | |

| Tetrahydropiperic acid (THPA) | Carrageenan-induced Paw Edema | Reduced paw edema |

Signaling Pathway: NF-κB Mediated Inflammation

The transcription factor NF-κB is a master regulator of the inflammatory response. In response to stimuli like lipopolysaccharide (LPS), the IKK complex is activated, leading to the degradation of the inhibitor IκBα. This frees NF-κB to translocate to the nucleus, where it induces the expression of pro-inflammatory genes, including TNF-α, IL-6, and COX-2. Certain THP derivatives, like THPA, have been shown to downregulate this pathway, preventing the activation of NF-κB and subsequent inflammatory gene expression.

Caption: Downregulation of the NF-κB inflammatory pathway by THP derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Mice

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.

-

Animals: Male Swiss mice are used for the experiment. They are acclimatized for at least one week before the study.

-

Grouping and Administration: Animals are divided into several groups: a negative control group (vehicle), a positive control group (e.g., Diclofenac), and treatment groups receiving different doses of the test THP compound. The compounds are typically administered orally or intraperitoneally 1 hour before the inflammatory insult.

-

Edema Induction: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each mouse to induce localized inflammation and edema.

-

Paw Volume Measurement: The volume of the injected paw is measured immediately before the carrageenan injection and at several time points afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: The increase in paw volume (edema) is calculated for each animal at each time point. The percentage inhibition of edema for the treated groups is calculated relative to the vehicle control group. Statistical significance is determined using appropriate tests (e.g., ANOVA followed by Dunnett's test).

Conclusion

The tetrahydropyran scaffold is a validated and highly versatile platform in drug discovery. Its favorable physicochemical properties allow for the fine-tuning of biological activity across a wide spectrum of therapeutic targets. The examples presented in this guide—from approved drugs like Venetoclax to promising preclinical candidates in antibacterial and anti-inflammatory research—underscore the continued importance of the THP moiety. Future research will undoubtedly uncover new derivatives with enhanced potency, selectivity, and improved safety profiles, further solidifying the role of tetrahydropyran-containing compounds in the development of next-generation therapeutics.

The Tetrahydropyran Scaffold: A Cornerstone in Natural Products and Drug Discovery

An In-depth Technical Guide on the Discovery, Synthesis, and Biological Significance of Tetrahydropyran Scaffolds for Researchers, Scientists, and Drug Development Professionals.

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, is a privileged structural motif ubiquitously found in a vast array of natural products and synthetic pharmaceuticals. Its conformational stability and capacity for stereochemical diversity have made it a cornerstone in the fields of organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of the discovery and rich synthetic history of the THP scaffold, detailed experimental protocols for its construction, and an exploration of its role in modulating key biological signaling pathways.

Discovery and Natural Occurrence: From Sugars to Complex Macrolides

The history of the tetrahydropyran scaffold is intrinsically linked to the study of carbohydrates. The pyranose form of sugars, such as glucose, represents the most abundant natural source of the THP ring system.[1] The formal discovery of the parent compound, 4H-pyran, in 1962, and the subsequent exploration of its saturated derivatives, were driven by the desire to understand and mimic these fundamental biological building blocks.[2]

Beyond the world of carbohydrates, the THP motif is a recurring feature in a multitude of complex natural products, many of which exhibit potent biological activities. These compounds are often isolated from marine organisms and have become important targets for total synthesis and drug development. Notable examples include:

-

Bryostatin 1: A macrolide lactone isolated from the marine bryozoan Bugula neritina, known for its potent anticancer and neurological activities.[3]

-

Brevetoxins: A family of neurotoxins produced by the dinoflagellate Karenia brevis, responsible for neurotoxic shellfish poisoning.[2]

-

Phorboxazoles: Potent cytostatic macrolides isolated from the marine sponge Phorbas sp.[4][5]

-

Centrolobine: A diarylheptanoid first isolated from the heartwood of Centrolobium robustum, which has shown anti-Leishmania activity.[6]

The intricate architectures of these natural products have inspired the development of a diverse and powerful arsenal of synthetic methodologies for the stereocontrolled construction of the tetrahydropyran ring.

Synthetic History and Key Methodologies

The construction of the tetrahydropyran ring is a central challenge in the synthesis of numerous complex molecules. Over the decades, a variety of powerful and stereoselective methods have been developed. The following sections detail the core principles and provide exemplary experimental protocols for the most significant of these strategies.

Prins Cyclization

The Prins cyclization is a classic and versatile method for the formation of tetrahydropyran rings, involving the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde or ketone. The reaction proceeds through an oxocarbenium ion intermediate, which is then trapped intramolecularly by the alkene.

Experimental Protocol: Phosphomolybdic Acid-Catalyzed Prins Cyclization in Water [7]

This procedure exemplifies a green and efficient approach to the synthesis of 4-hydroxytetrahydropyran derivatives.

-

Reaction Setup: To a stirred solution of a homoallylic alcohol (1.0 mmol) and an aldehyde (1.2 mmol) in water (5 mL) at room temperature, add phosphomolybdic acid (10 mol%).

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane) to afford the desired 4-hydroxytetrahydropyran.

Quantitative Data for Selected Prins Cyclizations:

| Catalyst/Conditions | Homoallylic Alcohol | Aldehyde | Yield (%) | Diastereoselectivity (cis:trans) | Reference |

| Phosphomolybdic acid, H₂O, rt | 3-Buten-1-ol | Benzaldehyde | 92 | >99:1 | [7] |

| In(OTf)₃, CH₂Cl₂, rt | 3-Buten-1-ol | Benzaldehyde | 85 | >95:5 (cis) | [8] |

| TMSOTf, CH₂Cl₂, -78 °C | (Z)-4-Phenyl-3-buten-1-ol | Acetaldehyde | 88 | 95:5 (cis) | [8] |

| Perrhenic acid, CH₂Cl₂, rt | 3-Chloro-3-buten-1-ol | Isovaleraldehyde | 75 | >98:2 (cis) | [9] |

Hetero-Diels-Alder Reaction

The hetero-Diels-Alder reaction is a powerful cycloaddition strategy for the synthesis of dihydropyran rings, which can be readily reduced to the corresponding tetrahydropyrans. This reaction involves the [4+2] cycloaddition of a diene with a heterodienophile, typically an aldehyde or ketone.

Experimental Protocol: Asymmetric Hetero-Diels-Alder Reaction [10]

This protocol describes the enantioselective synthesis of a dihydropyran cycloadduct.

-

Catalyst Preparation: In a flame-dried flask under an inert atmosphere, prepare the chiral Cr(III) catalyst (10 mol%).

-

Reaction Setup: To a solution of the catalyst in a suitable solvent (e.g., CH₂Cl₂), add the silyl enol ether (1.0 equiv) at -78 °C.

-

Addition of Dienophile: Add the aldehyde (1.2 equiv) dropwise to the reaction mixture.

-

Reaction and Quenching: Stir the reaction at -78 °C until completion (monitored by TLC). Quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Work-up and Purification: Warm the mixture to room temperature and extract with an organic solvent. Dry the combined organic layers, concentrate, and purify by flash chromatography to yield the dihydropyran. Subsequent reduction (e.g., with H₂/Pd-C) affords the tetrahydropyran.

Quantitative Data for Selected Hetero-Diels-Alder Reactions:

| Diene | Dienophile | Catalyst/Conditions | Yield (%) | Enantiomeric Excess (%) | Reference |

| Danishefsky's diene | Benzaldehyde | (S)-BINOL-Ti(OⁱPr)₂ | 95 | 98 | [11] |

| 1-Methoxy-3-trimethylsilyloxy-1,3-butadiene | Glyoxylic acid ethyl ester | Chiral bis(oxazoline)-Cu(II) | 87 | 91 | [12] |

| (E)-1-Phenyl-3-trimethylsilyloxy-1,3-butadiene | Benzyloxyacetaldehyde | Chiral Cr(III) catalyst | 82 | 91 | [10] |

| Enone | Aryl trifluoromethyl ketone | Amine-based catalyst | 90 | 95 | [13] |

Intramolecular Hydroalkoxylation

The intramolecular hydroalkoxylation of unsaturated alcohols is an atom-economical method for the synthesis of cyclic ethers, including tetrahydropyrans. This reaction can be catalyzed by various transition metals or Brønsted/Lewis acids.

Experimental Protocol: Gold-Catalyzed Intramolecular Hydroalkoxylation [2]

This procedure details the cyclization of a homoallenic alcohol to a tetrahydropyran derivative.

-

Catalyst Generation: In a vial, combine Ph₃PAuCl (2.5 mol%) and AgOTf (2.5 mol%) in anhydrous CH₂Cl₂. The precipitation of AgCl generates the active cationic gold catalyst.

-

Reaction Setup: In a separate round-bottom flask under a nitrogen atmosphere, dissolve the homoallenic alcohol (0.5 mmol) in anhydrous CH₂Cl₂ (5 mL).

-

Reaction Initiation: Transfer the catalyst mixture via cannula into the solution of the alcohol.

-

Reaction Monitoring and Work-up: Stir the reaction at room temperature until the starting material is consumed (TLC analysis). Upon completion, concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel.

Oxa-Michael Addition

The intramolecular oxa-Michael addition is a key strategy for the formation of tetrahydropyran rings, particularly in the synthesis of polyketide natural products. This reaction involves the conjugate addition of a hydroxyl group to an α,β-unsaturated carbonyl system.

Experimental Protocol: Base-Catalyzed Intramolecular Oxa-Michael Addition [14]

This protocol describes the cyclization of a hydroxy-enone to a disubstituted tetrahydropyran.

-

Reaction Setup: To a solution of the hydroxy-enone (1.0 equiv) in a suitable solvent (e.g., methanol), add a catalytic amount of a base (e.g., K₂CO₃).

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating.

-

Monitoring and Work-up: Monitor the reaction by TLC. Once complete, neutralize the reaction with a mild acid (e.g., saturated aqueous NH₄Cl) and extract with an organic solvent.

-

Purification: Dry the combined organic layers, concentrate, and purify by flash chromatography.

Biological Significance and Signaling Pathways

Tetrahydropyran-containing natural products exhibit a wide range of potent biological activities, often through precise interactions with specific cellular targets and modulation of key signaling pathways.

Bryostatin 1: A Modulator of Protein Kinase C and TLR4 Signaling

Bryostatin 1 is a potent modulator of protein kinase C (PKC) isoforms.[3] By binding to the C1 domain of PKC, it can either mimic or antagonize the effects of the endogenous ligand, diacylglycerol. This modulation of PKC activity affects numerous downstream signaling cascades, including those involved in cell proliferation, apoptosis, and immune responses.[3] Additionally, bryostatin 1 has been shown to act as a ligand for Toll-like receptor 4 (TLR4), activating innate immunity pathways.[15]

Signaling pathways modulated by Bryostatin 1.

Brevetoxins: Potent Activators of Voltage-Gated Sodium Channels

Brevetoxins exert their neurotoxic effects by binding to site 5 on the α-subunit of voltage-gated sodium channels (VSSCs).[2] This binding leads to a persistent activation of these channels, causing an uncontrolled influx of sodium ions into neurons. The consequences of this include repetitive nerve firing and, ultimately, failure of the electrochemical gradient necessary for nerve impulse transmission.[2][7]

Mechanism of action of Brevetoxins on neuronal cells.

Phorboxazoles: Inducers of Cytokeratin-Cdk4 Interaction

The potent cytostatic activity of phorboxazoles stems from a unique mechanism of action. These molecules have been shown to induce an interaction between cytokeratin and cyclin-dependent kinase 4 (Cdk4).[4] This leads to the sequestration of Cdk4 onto cytokeratin filaments, preventing its translocation to the nucleus and thereby arresting the cell cycle in the S phase.[16]

References

- 1. Bryostatin-1: a promising compound for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Brevetoxin - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Xenobe Research Institute [xenobe.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. iangibbins.com.au [iangibbins.com.au]

- 8. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Tetrahydropyran(142-68-7) 13C NMR spectrum [chemicalbook.com]

- 11. Asymmetric Hetero-Diels-Alder Reactions [organic-chemistry.org]

- 12. Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Organocatalytic diastereo- and enantioselective oxa-hetero-Diels–Alder reactions of enones with aryl trifluoromethyl ketones for the synthesis of trifluoromethyl-substituted tetrahydropyrans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. Bryostatin-1, a Naturally Occurring Antineoplastic Agent, Acts as a Toll-like Receptor 4 (TLR-4) Ligand and Induces Unique Cytokines and Chemokines in Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tecnoscientifica.com [tecnoscientifica.com]

Stability and Storage of 4-Formyltetrahydropyran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Formyltetrahydropyran (also known as Tetrahydropyran-4-carbaldehyde). Understanding the chemical stability of this versatile building block is critical for ensuring its quality, efficacy, and safety in research and drug development applications. This document outlines the known stability profile, potential degradation pathways, and detailed experimental protocols for stability assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. These properties are essential for its proper handling and storage.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₂ | [1] |

| Molecular Weight | 114.14 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2][3] |

| Boiling Point | 166 - 166.5 °C | [4] |

| Density | 1.084 g/cm³ at 25 °C | [4] |

| Flash Point | 65 °C | |

| Solubility | Soluble in organic solvents, insoluble in water. | [4] |

| CAS Number | 50675-18-8 | [1] |

Stability and Storage Conditions

Proper storage is crucial to maintain the integrity of this compound. The compound is sensitive to oxidation and may be susceptible to polymerization or other degradation pathways if not stored correctly.

Recommended Storage:

Based on information from various suppliers and safety data sheets, the following storage conditions are recommended to ensure the long-term stability of this compound:

-

Temperature: Store in a cool, dry place. Specific recommendations range from refrigeration (2-8 °C) to freezing (-20 °C) for long-term storage.[2][5]

-

Atmosphere: An inert atmosphere, such as argon or nitrogen, is recommended to prevent oxidation.[5] Aldehydes are known to be sensitive to air.

-

Container: Keep the container tightly sealed to prevent exposure to moisture and air.

-

Light: Protect from light, which can catalyze degradation reactions.

-

Incompatibilities: Keep away from heat, sparks, open flames, and strong oxidizing agents.[6] Strong bases should also be avoided as they can catalyze aldol reactions or other decompositions.[6]

Summary of Storage Recommendations:

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8 °C (short-term) or -20 °C (long-term) | To minimize degradation kinetics. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent oxidation of the aldehyde group. |

| Container | Tightly sealed, opaque container | To protect from air, moisture, and light. |

| Avoid | Heat, ignition sources, strong oxidizing agents, strong bases | To prevent fire, explosive vapor-air mixtures, and chemical decomposition.[6][7] |

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in the literature, potential degradation mechanisms can be inferred based on the chemical reactivity of the aldehyde functional group and the tetrahydropyran ring, as well as studies on similar molecules like 4-Methyltetrahydropyran.[7][8]

Key Potential Degradation Routes:

-

Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid (Tetrahydropyran-4-carboxylic acid). This is a common degradation pathway for aldehydes and can be initiated by atmospheric oxygen, especially in the presence of light or metal catalysts.

-

Polymerization: Aldehydes can undergo self-condensation or polymerization reactions, particularly in the presence of acidic or basic catalysts. This can lead to the formation of oligomeric or polymeric impurities.

-

Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking an alpha-hydrogen can undergo a disproportionation reaction to yield a primary alcohol and a carboxylic acid. While this compound has alpha-hydrogens, base-catalyzed self-condensation (aldol reaction) is more likely.

-

Ring Opening: Under harsh acidic or basic conditions, the ether linkage in the tetrahydropyran ring could potentially be cleaved, although this is generally less likely under typical storage conditions compared to reactions of the aldehyde group.

The following diagram illustrates the most probable degradation pathway via oxidation.

Caption: Oxidation of this compound to its carboxylic acid.

Experimental Protocols for Stability Testing

To thoroughly assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and develop stability-indicating analytical methods. The following protocols are based on general guidelines for forced degradation studies and can be adapted for this compound.[4][6]

General Workflow for Forced Degradation Studies:

The diagram below outlines a typical workflow for conducting forced degradation studies.

References

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Tetrahydro-2H-pyran-4-carboxaldehyde | 50675-18-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. 50675-18-8|Tetrahydropyran-4-carbaldehyde|BLD Pharm [bldpharm.com]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. researchgate.net [researchgate.net]

- 8. d-nb.info [d-nb.info]

The Tetrahydropyran Motif: A Cornerstone in Natural Product Bioactivity and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) ring, a six-membered heterocyclic ether, is a privileged scaffold frequently encountered in a vast array of natural products. Its prevalence is particularly notable in complex molecules derived from marine and microbial sources, where it plays a pivotal role in defining their three-dimensional structure and, consequently, their remarkable biological activities. This guide provides a comprehensive overview of the significance of the THP motif, delving into its biosynthesis, diverse biological functions, and its escalating importance in the realm of drug discovery and development.

Biosynthesis of the Tetrahydropyran Ring

The construction of the THP ring in nature is a testament to the elegance and efficiency of enzymatic catalysis. While several biosynthetic routes have been proposed, a predominant mechanism involves the stereospecific cyclization of a linear polyketide precursor. This process is often initiated by a polyketide synthase (PKS) that assembles the carbon backbone. Subsequent enzymatic modifications, including epoxidation and ring-opening reactions, lead to the formation of the cyclic ether.

A key pathway involves the action of a flavin-dependent monooxygenase, which introduces an epoxide into the polyketide chain. This is followed by an enzyme-catalyzed intramolecular epoxide ring opening (IERO) by a distal hydroxyl group. Nature has evolved enzymes, such as epoxide hydrolases, to control the regioselectivity of this ring opening, favoring the 6-endo-tet cyclization to form the thermodynamically stable six-membered THP ring over the kinetically favored 5-exo-tet cyclization that would yield a tetrahydrofuran (THF) ring.[1]

Figure 1: Generalized biosynthetic pathway for tetrahydropyran ring formation.

Biological Activities of THP-Containing Natural Products

The rigid, chair-like conformation of the THP ring often serves as a molecular scaffold, positioning various functional groups in a precise three-dimensional arrangement. This structural constraint is crucial for high-affinity interactions with biological targets, leading to a broad spectrum of potent biological activities.

Anticancer Activity

A significant number of THP-containing natural products exhibit potent cytotoxic and antiproliferative effects against various cancer cell lines. Neopeltolide, a marine macrolide, is a prime example, demonstrating cytotoxicity in the nanomolar range.[2] Its mechanism of action involves the inhibition of the cytochrome bc1 complex in the mitochondrial electron transport chain, leading to a decrease in ATP synthesis.[3]

| Natural Product | Cancer Cell Line | IC50 Value | Reference |

| Neopeltolide | A549 (Human Lung Adenocarcinoma) | 1.17 nM | [4] |

| NCI/ADR-RES (Ovarian Sarcoma) | 5.1 nM | [2] | |

| P388 (Murine Leukemia) | 0.56 nM | [2] | |

| 9-Demethylneopeltolide | P388 (Murine Leukemia) | 0.899 nM | [4] |

| FR901464 | Human Cancer Cells | Single-digit nM | [5] |

Antifungal Activity

The THP motif is also a common feature in polyketide natural products with significant antifungal properties. These compounds often disrupt the fungal cell membrane or interfere with essential metabolic pathways.

| Natural Product | Fungal Strain | MIC Value (µM) | Reference |

| Neopeltolide | Candida albicans | 0.625 µg/mL | [4] |

| Polyketide Compound 6 | Penicillium italicum | 6.25 | [6] |

| Polyketide Compound 9 | Penicillium italicum | 6.25 | [6] |

| Chromone Derivative 3 | Candida albicans | 25 | [7] |

Anti-inflammatory Activity

Several THP-containing compounds have demonstrated potent anti-inflammatory effects. They often act by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like TNF-α and various interleukins. For instance, a synthetic THP derivative, LS19, has been shown to reduce levels of TNF-α, IL-6, and nitric oxide in RAW 264.7 macrophage cells.[8] Another derivative, LS20, also demonstrated an anti-inflammatory effect related to the inhibition of pro-inflammatory cytokine production.[9]

Neuroprotective and Neurotoxic Activity

Role in Drug Discovery

The tetrahydropyran moiety is increasingly recognized as a valuable component in modern drug design. It is considered a bioisostere of a cyclohexane ring, but with several advantages. The introduction of the oxygen atom reduces lipophilicity, which can improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1] Furthermore, the oxygen can act as a hydrogen bond acceptor, providing an additional point of interaction with the biological target.

The anticancer drug Eribulin (Halaven®), a synthetic analogue of the marine natural product halichondrin B, prominently features multiple THP rings and is a testament to the successful incorporation of this motif in a clinically approved therapeutic.

Key Signaling Pathways Modulated by THP-Containing Natural Products

The diverse biological activities of THP-containing natural products stem from their ability to interact with and modulate key cellular signaling pathways.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for anticancer drug development.[11] Natural products are a rich source of inhibitors for this pathway.[12] While the direct interaction of many THP-containing compounds with this pathway is still under investigation, the potent antiproliferative effects of molecules like neopeltolide suggest a potential modulation of this or related pathways.

Figure 2: Potential modulation of the PI3K/Akt/mTOR pathway by THP natural products.

Voltage-Gated Sodium Channels

As mentioned earlier, marine polyether toxins containing multiple THP rings, such as brevetoxins, exert their neurotoxicity by targeting voltage-gated sodium channels (VGSCs).[13] They bind to site 5 on the α-subunit of the channel, causing a shift in the voltage-dependence of activation to more negative potentials and inhibiting channel inactivation. This leads to a persistent influx of sodium ions, uncontrolled nerve firing, and ultimately, neurotoxicity.[10]

Figure 3: Mechanism of brevetoxin action on voltage-gated sodium channels.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of THP-containing natural products.

Cytotoxicity/Cell Viability Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic or cytostatic effects of a compound on cultured cells. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[1]

Protocol:

-

Cell Seeding: Seed cells (e.g., A549 human lung carcinoma cells) in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.[2] Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the THP-containing natural product (e.g., neopeltolide) in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug). Incubate for the desired period (e.g., 48 or 72 hours).[2]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14]

-

Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[1]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[16] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[14]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the logarithm of the compound concentration.

Figure 4: Workflow for the MTT cytotoxicity assay.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent, which is the lowest concentration that prevents the visible growth of a fungus.

Principle: A standardized fungal inoculum is challenged with serial dilutions of the antifungal compound in a liquid broth medium. After incubation, the wells are visually inspected for fungal growth.

Protocol (based on CLSI guidelines): [17]

-

Inoculum Preparation: Culture the fungal strain (e.g., Candida albicans) on an appropriate agar medium. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in the appropriate broth medium (e.g., RPMI-1640) to achieve the desired final inoculum concentration (e.g., 2 x 10³ cells/mL for C. albicans).[17]

-

Compound Dilution: Prepare serial twofold dilutions of the THP-containing antifungal compound in a 96-well microtiter plate. The final volume in each well after adding the inoculum should be 100 µL.

-

Inoculation: Add 50 µL of the adjusted fungal inoculum to each well containing 50 µL of the diluted compound. Include a growth control well (inoculum without the compound) and a sterility control well (medium only).

-

Incubation: Incubate the plates at 35°C for 24-48 hours, or until growth is clearly visible in the growth control well.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: The concentration of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant is measured using the Griess reagent. The intensity of the color developed is proportional to the nitrite concentration.[18]

Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.[10]

-

Compound Treatment: Pre-treat the cells with various concentrations of the THP-containing compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Incubate for 18-24 hours.[18]

-

Supernatant Collection: Collect the cell culture supernatant from each well.

-

Griess Reaction: In a new 96-well plate, mix 50-100 µL of the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[18]

-

Incubation and Measurement: Incubate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm.[10]

-

Quantification: Determine the nitrite concentration using a standard curve prepared with known concentrations of sodium nitrite. Calculate the percentage of NO production inhibition compared to the LPS-stimulated control.

Neuroprotection Assay in SH-SY5Y Cells

This assay evaluates the ability of a compound to protect neuronal cells from a neurotoxic insult.

Principle: Human neuroblastoma SH-SY5Y cells are a common in vitro model for neurodegenerative diseases. A neurotoxin (e.g., hydrogen peroxide (H₂O₂), amyloid-β peptide, or MPP⁺) is used to induce cell death, and the protective effect of the test compound is assessed by measuring cell viability (e.g., using the MTT assay).[4]

Protocol:

-

Cell Seeding and Differentiation: Seed SH-SY5Y cells in a 96-well plate. The cells can be differentiated into a more mature neuronal phenotype by treatment with retinoic acid.[4]

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the THP-containing compound for a specified period (e.g., 2-24 hours).

-

Induction of Neurotoxicity: Add a neurotoxin (e.g., 100 µM H₂O₂) and co-incubate for 24 hours.

-

Cell Viability Assessment: Assess cell viability using the MTT assay as described in section 5.1.

-

Data Analysis: Calculate the percentage of neuroprotection by comparing the viability of cells treated with the compound and the neurotoxin to those treated with the neurotoxin alone.

Conclusion

The tetrahydropyran motif is a structurally and biologically significant scaffold that is integral to the function of a wide range of natural products. Its rigid conformation and the electronic properties conferred by the ether oxygen make it a key determinant of molecular recognition and bioactivity. The diverse and potent biological activities of THP-containing natural products, from anticancer to antifungal and neuroactive properties, underscore their importance as lead compounds in drug discovery. As synthetic methodologies for the stereoselective construction of substituted THP rings continue to advance, and our understanding of their biosynthetic pathways deepens, the exploration of this privileged motif will undoubtedly continue to yield novel and impactful therapeutic agents. This guide serves as a foundational resource for researchers dedicated to harnessing the therapeutic potential of these remarkable natural molecules.

References

- 1. atcc.org [atcc.org]

- 2. texaschildrens.org [texaschildrens.org]

- 3. mdpi.com [mdpi.com]

- 4. Enhanced Neuroprotection by Diosgenin and Pterostilbene Combination Against Neurotoxicity Induced by Amyloid-Β 1-42 in SH-SY5Y Differentiated Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enantioselective Total Synthesis of the Putative Biosynthetic Intermediate Ambruticin J - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of nitric oxide production in RAW 264.7 macrophages by diterpenoids from Phellinus pini - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 11. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. scribd.com [scribd.com]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. Enzymatic Ring Formation in Polyether Tetronate Antibiotic Biosynthesis [repository.cam.ac.uk]

- 17. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Diaportheone A Analogues Instigate a Neuroprotective Effect by Protecting Neuroblastoma SH-SY5Y Cells from Oxidative Stress [mdpi.com]